
An In-depth Technical Guide to Antibacterial
Agent 107 (NAI-107)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 107

Cat. No.: B12414151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antibacterial agent 107, more formally known as NAI-107 or microbisporicin, is a potent

lantibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including

multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and

vancomycin-resistant enterococci (VRE).[1][2] Produced by the actinomycete Microbispora sp.,

NAI-107 represents a promising candidate in the ongoing search for novel antimicrobial agents

to combat the growing threat of antibiotic resistance. This technical guide provides a

comprehensive overview of the physical and chemical properties, mechanism of action, and

key experimental methodologies related to NAI-107.

Physical and Chemical Properties
NAI-107 is a complex of related polypeptides, with the two most abundant congeners being A1

and A2. These congeners differ by the hydroxylation state of a proline residue. The physical

and chemical properties of these primary components are summarized below.
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Property Value

Molecular Formula A1: C₉₄H₁₂₇ClN₂₆O₂₇S₅ A2: C₉₄H₁₂₇ClN₂₆O₂₆S₅

Molecular Weight A1: 2246.0 Da A2: 2230.0 Da

Appearance White to off-white powder

Solubility
Soluble in DMSO, aqueous acetonitrile, and

ethanol.

Stability Stable for at least 2 years when stored at -20°C.

Melting Point
Not available. As a complex peptide, it likely

decomposes at higher temperatures.

pKa Not available.

Chemical Structure
NAI-107 is a class I lantibiotic, a group of ribosomally synthesized and post-translationally

modified peptides. Its structure is characterized by the presence of lanthionine and

methyllanthionine bridges, which form intramolecular rings. Additionally, NAI-107 contains

unusual modified amino acids, including 5-chlorotryptophan and 3,4-dihydroxyproline. The two

primary congeners, A1 and A2, differ in that A1 contains a dihydroxyproline residue, while A2

has a monohydroxyproline.

Mechanism of Action
The antibacterial activity of NAI-107 is primarily attributed to its ability to inhibit bacterial cell

wall biosynthesis by targeting lipid II, a crucial precursor in the peptidoglycan synthesis

pathway. This interaction has a dual effect, ultimately leading to bacterial cell death.

4.1. Inhibition of Peptidoglycan Synthesis

NAI-107 binds with high affinity to lipid II on the bacterial cell membrane. This binding

sequesters lipid II, preventing its utilization by penicillin-binding proteins (PBPs) for the

transglycosylation and transpeptidation steps of peptidoglycan synthesis. The initial interaction

forms a 1:1 complex between NAI-107 and lipid II, which can then transition to a 2:1 complex.
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This sequestration halts the construction of the protective peptidoglycan layer, rendering the

bacterial cell susceptible to osmotic lysis.

4.2. Disruption of Membrane Integrity

In addition to inhibiting cell wall synthesis, the binding of NAI-107 to lipid II also leads to a slow

depolarization of the bacterial cell membrane. This is evidenced by the efflux of intracellular

potassium ions (K⁺) following treatment with NAI-107. While it does not form stable pores in the

membrane in the same manner as some other lantibiotics, this disruption of the membrane

potential contributes to the overall bactericidal effect.
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Caption: Mechanism of action of NAI-107.

Biosynthesis of NAI-107
NAI-107 is synthesized ribosomally as a precursor peptide, MibA, which then undergoes

extensive post-translational modifications to yield the mature, active lantibiotic. The biosynthetic

gene cluster of NAI-107 encodes a series of enzymes responsible for these modifications.
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Ribosomal Synthesis
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Caption: Biosynthesis pathway of NAI-107.

Experimental Protocols
6.1. Purification of NAI-107 by HPLC
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A general workflow for the purification of NAI-107 from a culture broth of Microbispora sp. is

outlined below. Specific parameters such as gradient and flow rate would need to be optimized.

Start: Culture Broth

Centrifugation to separate mycelium

Extraction of mycelium with methanol

Evaporation of methanol extract

Resuspend in appropriate buffer

Reverse-Phase HPLC

Fraction Collection based on UV absorbance (230 nm)

LC-MS analysis of fractions to identify NAI-107 congeners

Lyophilization of pure fractions

End: Purified NAI-107
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Caption: General workflow for HPLC purification of NAI-107.

6.2. In Vitro Lipid II Synthesis Assay

This assay is used to determine the inhibitory effect of NAI-107 on the synthesis of lipid II. The

general principle involves using bacterial membranes as a source of the necessary enzymes

(MraY and MurG) and radiolabeled precursors.
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Start: Prepare reaction mixture

Reaction Components:
- Bacterial membranes (enzyme source)

- Radiolabeled UDP-MurNAc-pentapeptide
- UDP-GlcNAc

- C55-P (lipid carrier)
- NAI-107 (test) or control

Incubate at appropriate temperature and time

Stop reaction and extract lipids
(e.g., with n-butanol/pyridine acetate)

Spot extract on TLC plate

Develop TLC plate in a suitable solvent system

Detect radiolabeled lipids
(e.g., autoradiography or phosphorimaging)

Analyze for inhibition of lipid II formation

End: Determine IC50 of NAI-107

Click to download full resolution via product page

Caption: Workflow for in vitro lipid II synthesis assay.
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6.3. Potassium Efflux Assay

This assay measures the integrity of the bacterial cell membrane by monitoring the leakage of

intracellular potassium ions.

Start: Prepare bacterial cell suspension

Wash and resuspend cells in a low-potassium buffer

Equilibrate cell suspension

Begin measurement of extracellular K+ concentration
using a potassium-selective electrode

Add NAI-107 or control to the cell suspension

Continuously monitor and record the change in
extracellular K+ concentration over time

Analyze the rate and extent of K+ efflux

End: Determine membrane-disrupting activity
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Caption: Workflow for potassium efflux assay.

Conclusion
Antibacterial agent 107 (NAI-107) is a promising lantibiotic with a potent and multifaceted

mechanism of action against clinically relevant Gram-positive pathogens. Its ability to inhibit cell

wall synthesis and disrupt membrane integrity makes it a valuable lead compound for the

development of new therapies to address the challenge of antimicrobial resistance. The

information provided in this technical guide serves as a comprehensive resource for

researchers and drug development professionals working with this important antibacterial

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12414151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

